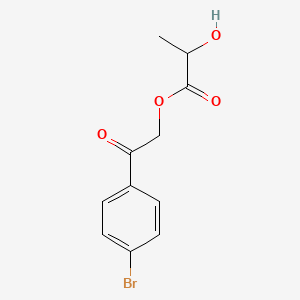
p-Bromophenacyl Lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Bromophenacyl Lactate: is a chemical compound with the molecular formula C11H11BrO4. It is a derivative of lactic acid and is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its role in the preparation of phenacyl esters, which are useful in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Bromophenacyl Lactate can be synthesized through the reaction of p-bromophenacyl bromide with lactic acid. The process involves the esterification of lactic acid with p-bromophenacyl bromide in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as acetonitrile, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: p-Bromophenacyl Lactate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breakdown of the ester bond in the presence of water or aqueous solutions.
Substitution Reactions: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Esterification: Typically involves the use of p-bromophenacyl bromide and lactic acid in an organic solvent with a catalyst.
Hydrolysis: Carried out in aqueous solutions, often under acidic or basic conditions.
Substitution Reactions: Utilizes nucleophiles such as amines or thiols to replace the bromine atom.
Major Products Formed:
Esterification: p-Bromophenacyl esters.
Hydrolysis: Lactic acid and p-bromophenacyl alcohol.
Substitution Reactions: Various substituted phenacyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Bromophenacyl Lactate is used in the preparation of phenacyl esters, which are valuable in chromatographic analysis. These esters are used to separate and identify various fatty acids and other organic compounds .
Biology: In biological research, this compound is used to study the composition of bacterial cell walls. It helps in the derivatization of carboxylic acids, facilitating their detection and analysis .
Medicine: The compound is used in the analysis of metabolic products and intermediates. It aids in the identification of organic acids in biological samples, which is crucial for diagnosing metabolic disorders .
Industry: this compound finds applications in the production of high-purity chemicals and reagents. It is also used in the quality control of various industrial processes .
Wirkmechanismus
The mechanism of action of p-Bromophenacyl Lactate involves its ability to form esters with carboxylic acids. This reaction is facilitated by the presence of a bromine atom, which acts as a leaving group, allowing the formation of a stable ester bond. The compound interacts with various molecular targets, including enzymes and proteins, through esterification and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
p-Bromophenacyl Bromide: Used in the synthesis of p-Bromophenacyl Lactate and other phenacyl esters.
p-Bromophenacyl Alcohol: A hydrolysis product of this compound.
Phenacyl Esters: A class of compounds derived from phenacyl bromide and various carboxylic acids
Uniqueness: this compound is unique due to its specific structure, which combines the properties of lactic acid and p-bromophenacyl bromide. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)11(15)16-6-10(14)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXSUTQDQHWMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
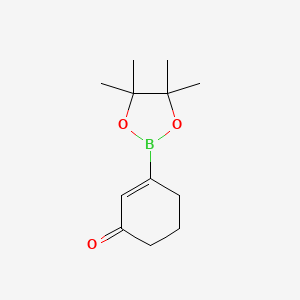
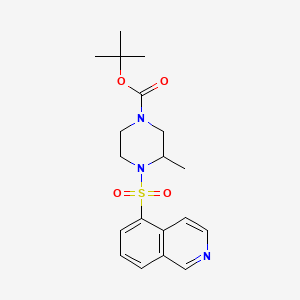
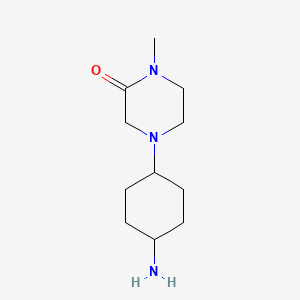
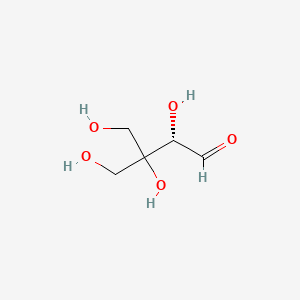
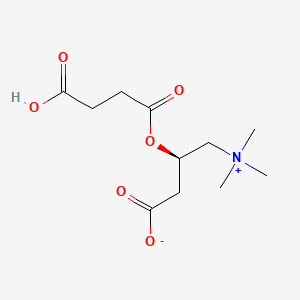
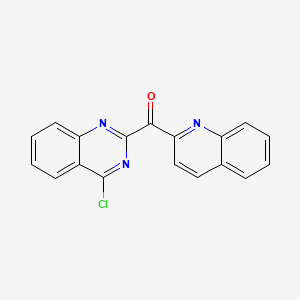
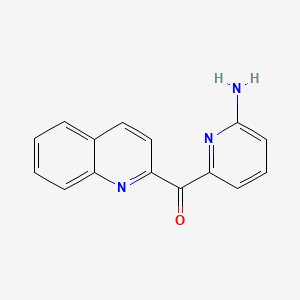

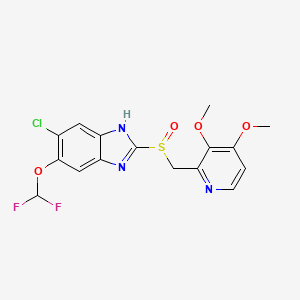
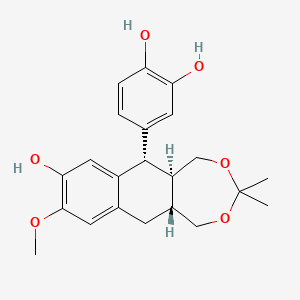
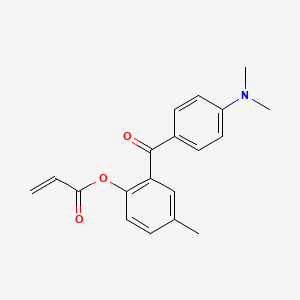

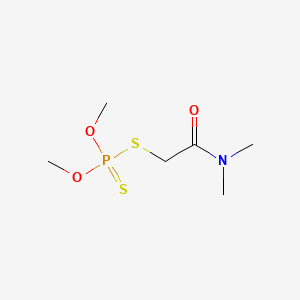
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
